

Executive Summary: A Molecule of Bifunctional Potential

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Aminoquinoline-8-carboxylic acid

Cat. No.: B2835089

[Get Quote](#)

3-Aminoquinoline-8-carboxylic acid (CAS No. 1799412-39-7) is a heterocyclic compound that merges three key chemical motifs onto a single scaffold: a quinoline core, a primary aromatic amine at the 3-position, and a carboxylic acid at the 8-position. This unique trifunctional arrangement endows the molecule with a rich and versatile chemical personality. It is predicted to be an amphoteric, zwitterionic compound with significant potential as a metal-chelating agent and a highly adaptable building block for the synthesis of complex pharmaceutical and material science targets. Its structural relationship to known bioactive classes, such as the 8-aminoquinoline antimalarials and quinoline-based kinase inhibitors, marks it as a compound of considerable interest for drug discovery programs.

Core Physicochemical Properties

The inherent properties of a molecule dictate its behavior in both chemical and biological systems. The following table summarizes the known and predicted physicochemical characteristics of **3-aminoquinoline-8-carboxylic acid**. The prediction of a high melting point and amphoteric solubility is rooted in the strong intermolecular forces, particularly hydrogen bonding and potential zwitterionic character, conferred by the acidic carboxyl and basic amino groups.

Property	Value / Predicted Behavior	Source / Rationale
CAS Number	1799412-39-7	[1] [2] [3]
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂	(Calculated)
Molecular Weight	188.18 g/mol	(Calculated) [4] [5]
Appearance	Light yellow to yellow solid	[2]
Melting Point	Predicted: >200 °C	Inferred from analogues like quinoline-8-carboxylic acid (183-185 °C) [6] ; the additional amino group is expected to significantly increase intermolecular hydrogen bonding, raising the melting point.
Solubility	Predicted: Amphoteric. Soluble in aqueous acid and base. Soluble in polar aprotic solvents (e.g., DMSO). Low solubility in water and non-polar organic solvents.	The presence of both a basic amino group and an acidic carboxylic acid group allows for salt formation in both acidic and basic media, enhancing solubility.
pKa (Predicted)	pKa ₁ ≈ 2-3 (Carboxylic Acid)pKa ₂ ≈ 4-5 (Protonated Amine/Quinoline N)	The electron-withdrawing nature of the quinoline ring is expected to increase the acidity of the carboxylic acid compared to benzoic acid. The basicity of the amino/quinoline nitrogens is expected to be in the typical range for anilines and quinolines.
Storage	2-8°C, protect from light	[2]

Predicted Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming molecular structure and purity. While experimental spectra for this specific compound are not widely published, a robust profile can be predicted based on established principles and data from similar structures.

¹H NMR Spectroscopy (Predicted)

In a solvent such as DMSO-d₆, the proton NMR spectrum is expected to reveal five distinct signals in the aromatic region, corresponding to the protons on the quinoline core. Broad, exchangeable signals for the carboxylic acid and amine protons are also anticipated.

- $\delta \sim 13.0$ ppm (s, 1H): Carboxylic acid proton (-COOH), typically broad.
- $\delta \sim 9.0\text{-}9.2$ ppm (s, 1H): H₂ proton, deshielded by the adjacent nitrogen and amino group.
- $\delta \sim 8.5\text{-}8.7$ ppm (s, 1H): H₄ proton, deshielded by the adjacent nitrogen.
- $\delta \sim 7.5\text{-}8.0$ ppm (m, 3H): H₅, H₆, H₇ protons on the carbocyclic ring.
- $\delta \sim 5.5\text{-}6.0$ ppm (s, 2H): Amine protons (-NH₂), typically broad.

Causality: The precise chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino group tends to shield protons, while the electron-withdrawing carboxylic acid and the quinoline nitrogen deshield protons, particularly those at the 2- and 4-positions.[7][8]

¹³C NMR Spectroscopy (Predicted)

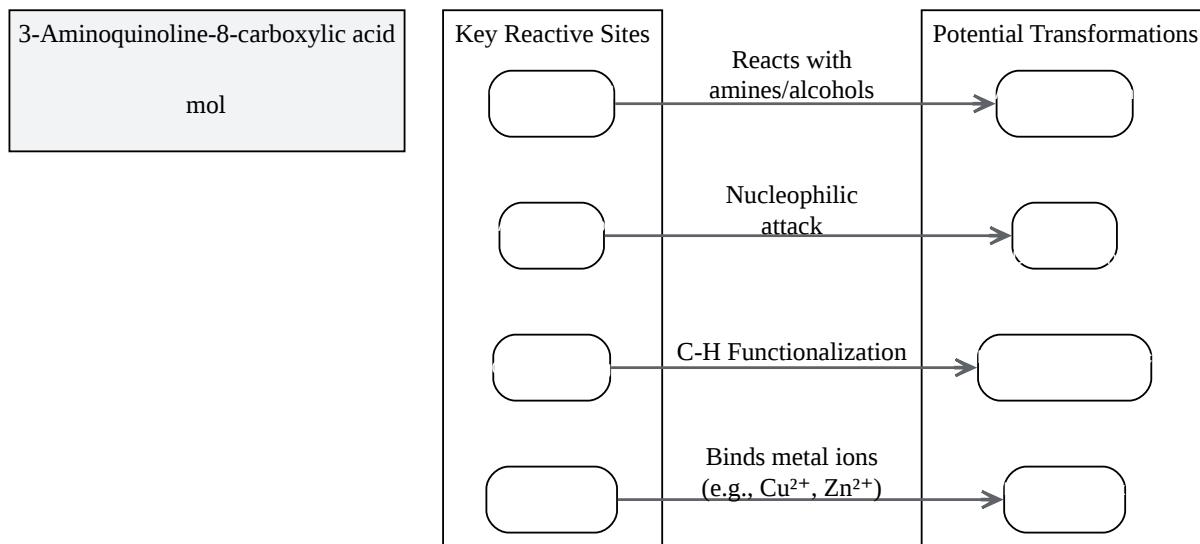
The carbon spectrum will complement the ¹H NMR, confirming the carbon skeleton.

- $\delta \sim 168\text{-}172$ ppm: Carboxylic acid carbonyl carbon.
- $\delta \sim 110\text{-}150$ ppm: 9 signals corresponding to the aromatic carbons of the quinoline ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides a clear fingerprint of the key functional groups.

- 3500-3300 cm⁻¹ (medium, sharp): N-H stretching of the primary amine (likely two bands for symmetric and asymmetric stretches).


- 3300-2500 cm^{-1} (very broad): O-H stretching of the hydrogen-bonded carboxylic acid. This is a highly characteristic feature.
- $\sim 1700 \text{ cm}^{-1}$ (strong, sharp): C=O stretching of the carboxylic acid.
- $\sim 1600 \text{ cm}^{-1}$ (medium): N-H bending vibration.
- 1600-1450 cm^{-1} (multiple bands): Aromatic C=C and C=N ring stretching vibrations.

Mass Spectrometry (Predicted)

- Molecular Ion (M^+): A peak at $\text{m/z} = 188$ corresponding to the molecular weight.
- Key Fragment: A significant peak at $\text{m/z} = 143$, resulting from the loss of the carboxylic acid group ($[\text{M}-\text{COOH}]^+$).

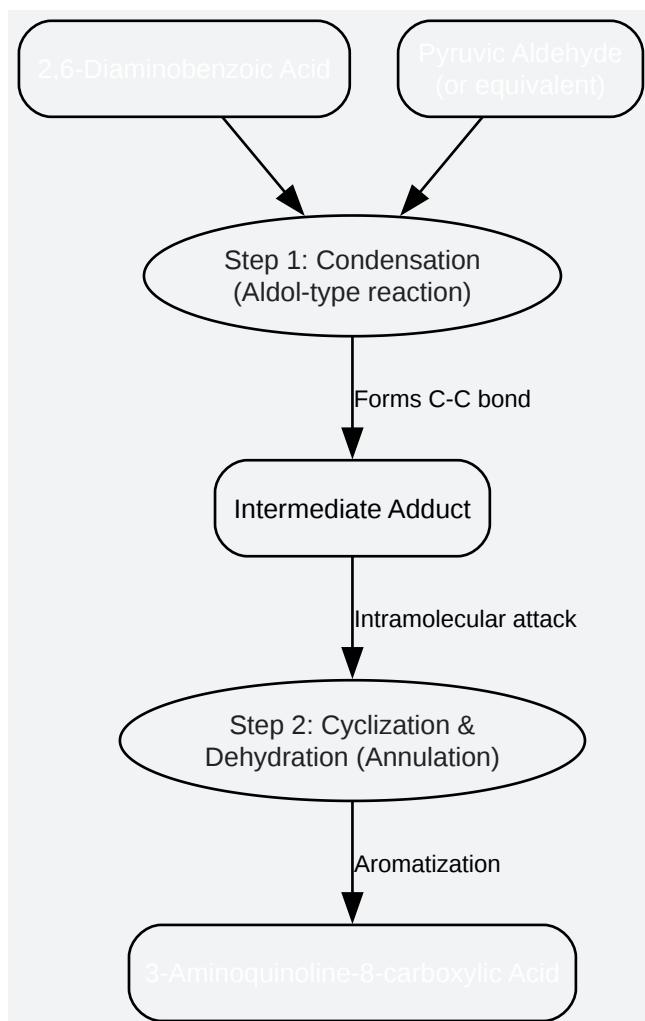
Chemical Reactivity and Synthetic Strategy

The molecule's reactivity is governed by the interplay of its three functional components. This allows for selective chemical modifications, making it a versatile synthetic intermediate.

[Click to download full resolution via product page](#)

Caption: Key reactive centers of **3-aminoquinoline-8-carboxylic acid**.

Reactivity Profile


- Carboxylic Acid: This group can undergo standard transformations such as esterification with alcohols, amide bond formation with amines, and reduction to the corresponding alcohol.[\[9\]](#) These reactions are crucial for creating libraries of derivatives for structure-activity relationship (SAR) studies.
- Amino Group: As a nucleophile, the primary amine can be readily acylated, alkylated, or used in reductive amination protocols. It can also undergo diazotization to form a diazonium salt, a versatile intermediate for introducing a wide range of other functional groups, though caution is advised as related diazonium salts have been reported to be explosive.[\[10\]](#)
- Quinoline Ring: The ring system is aromatic and can undergo electrophilic substitution. The overall directing effect will be a complex balance between the activating, ortho-para directing amino group and the deactivating, meta-directing carboxylic acid and quinoline nitrogen.

Modern C-H activation strategies offer a powerful means to selectively functionalize the quinoline core.[11]

- Chelation: The peri-positioning of the quinoline nitrogen (a soft donor) and the carboxylate group (a hard donor) creates a classic bidentate chelation site. This motif is analogous to the well-known 8-hydroxyquinoline system and is expected to form stable complexes with various transition metal ions.[12][13]

Proposed Synthetic Protocol: The Friedländer Synthesis

A logical and convergent approach to synthesizing this molecule and its analogues is the Friedländer annulation. This acid- or base-catalyzed reaction condenses an o-aminoaryl aldehyde or ketone with a compound containing an α -methylene group to form the quinoline ring system.[14][15][16]

[Click to download full resolution via product page](#)

Caption: Hypothetical Friedländer synthesis workflow.

Experimental Causality:

- Reactant Choice: 2,6-Diaminobenzoic acid provides the benzene ring, the C8-carboxylic acid, and the nitrogen atom that will become part of the pyridine ring. The second amino group at the 2-position is the key nucleophile for the cyclization. Pyruvic aldehyde (or a synthetic equivalent like ethyl pyruvate followed by hydrolysis) serves as the three-carbon electrophilic partner required to form the pyridine ring.
- Catalyst: The reaction is typically catalyzed by either acid (e.g., p-toluenesulfonic acid) or base (e.g., KOH). The choice of catalyst is critical; it must facilitate the initial aldol-type condensation without promoting unwanted side reactions. Acid catalysis protonates the carbonyl of the pyruvate derivative, activating it for nucleophilic attack by the aniline.
- Cyclodehydration: The key ring-forming step is an intramolecular attack of the ortho-amino group onto the carbonyl (or imine) intermediate, followed by dehydration to yield the aromatic quinoline ring. This step is often irreversible and drives the reaction to completion.

Self-Validation: The protocol's integrity is validated by monitoring the reaction via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the appearance of the product. The final structure must be rigorously confirmed using the spectroscopic methods outlined in Section 3.0.

Potential Applications in Research and Development

The unique structural features of **3-aminoquinoline-8-carboxylic acid** position it as a valuable scaffold in several high-impact research areas.

- Medicinal Chemistry:
 - Anticancer Agents: The quinoline carboxylic acid core is a known pharmacophore for inhibiting bacterial DNA gyrase and topoisomerase IV.^[17] This suggests potential as a scaffold for developing novel antibacterial agents. Furthermore, related structures have

shown activity against human dihydroorotate dehydrogenase (DHODH), a target for cancer therapy.[17]

- Anti-infective Agents: The 8-aminoquinoline motif is the foundation of antimalarial drugs like primaquine.[18] Derivatives of this compound could be explored for activity against *Plasmodium* species and other parasites.
- Kinase Inhibitors: The quinoline scaffold is a "privileged structure" frequently found in small-molecule kinase inhibitors. The amino and carboxylic acid groups provide versatile handles for synthetic elaboration to target the ATP-binding sites of various kinases.[19]
- Materials and Analytical Chemistry:
 - Metal Ion Sensors: The N,O-bidentate chelation site is ideal for developing selective fluorescent or colorimetric sensors for detecting transition metal ions like Cu^{2+} , Zn^{2+} , and Fe^{2+} , which are important in biological and environmental systems.[13][20]
 - Coordination Polymers and Catalysts: The molecule can serve as a ligand for constructing metal-organic frameworks (MOFs) or as an ancillary ligand in homogeneous catalysis.

Safety and Handling

No specific toxicology data for **3-aminoquinoline-8-carboxylic acid** is available. Therefore, handling should be guided by precautionary principles based on its chemical class and data from related compounds.

- Hazard Class (Assumed): Based on analogues like 3-aminoquinoline, the compound should be treated as a potential irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed.[10]
- Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.
- Handling: Avoid creating dust. Use appropriate tools for weighing and transferring.
- Storage: Store in a tightly sealed container at the recommended temperature of 2-8°C, protected from light to prevent degradation.[2]

Conclusion

3-Aminoquinoline-8-carboxylic acid represents a molecule of significant untapped potential. While experimental characterization is in its infancy, a thorough analysis based on fundamental chemical principles and analogue data reveals a versatile building block with promising applications. Its amphoteric nature, predictable reactivity at three distinct sites, and inherent metal-chelating ability make it a prime candidate for exploration in drug discovery, diagnostics, and materials science. The protocols and predictions outlined in this guide provide a foundational framework for researchers to begin investigating this intriguing compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-aminoquinoline-8-carboxylic acid | 1799412-39-7 [amp.chemicalbook.com]
- 2. 3-aminoquinoline-8-carboxylic acid CAS#: 1799412-39-7 [m.chemicalbook.com]
- 3. file.chemscene.com [file.chemscene.com]
- 4. 2-Aminoquinoline-4-carboxylic acid | C10H8N2O2 | CID 3159677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-aminoquinoline-2-carboxylic Acid | C10H8N2O2 | CID 917054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quinoline-8-carboxylic acid | CAS#:86-59-9 | Chemsric [chemsric.com]
- 7. 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR spectrum [chemicalbook.com]
- 8. 8-aminoquinoline-3-carboxylic acid(1416439-58-1) 1H NMR spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. dovepress.com [dovepress.com]

- 13. Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 15. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. arkat-usa.org [arkat-usa.org]
- To cite this document: BenchChem. [Executive Summary: A Molecule of Bifunctional Potential]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2835089#3-aminoquinoline-8-carboxylic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

